molecular formula C5H10Cl2NOP B072134 1-dichlorophosphorylpiperidine CAS No. 1498-56-2

1-dichlorophosphorylpiperidine

Cat. No.: B072134
CAS No.: 1498-56-2
M. Wt: 202.02 g/mol
InChI Key: FZHNJMKVRJJKBK-UHFFFAOYSA-N
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Description

1-dichlorophosphorylpiperidine is an organophosphorus compound that features a phosphonic dichloride group bonded to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

PCl3+C5H10NHC5H10N-PCl2\text{PCl}_3 + \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{C}_5\text{H}_{10}\text{N-PCl}_2 PCl3​+C5​H10​NH→C5​H10​N-PCl2​

Industrial Production Methods

Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.

    Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Phosphonate Esters: Formed from the reaction with alcohols.

    Phosphonic Amides: Formed from the reaction with amines.

    Phosphonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.

Comparison with Similar Compounds

1-dichlorophosphorylpiperidine can be compared with other organophosphorus compounds, such as:

    Phosphoric Dichloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.

    Phosphinic Dichloride: Contains a different phosphorus oxidation state, leading to different reactivity and applications.

    Phosphonic Acid Derivatives: These compounds have similar reactivity but differ in their specific functional groups and applications.

The uniqueness of phosphonic dichloride, piperidino- lies in its combination of the phosphonic dichloride group with the piperidine ring, providing a unique set of chemical properties and reactivity patterns that are valuable in various fields of research and industry.

Properties

CAS No.

1498-56-2

Molecular Formula

C5H10Cl2NOP

Molecular Weight

202.02 g/mol

IUPAC Name

1-dichlorophosphorylpiperidine

InChI

InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2

InChI Key

FZHNJMKVRJJKBK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)P(=O)(Cl)Cl

Canonical SMILES

C1CCN(CC1)P(=O)(Cl)Cl

1498-56-2

Origin of Product

United States

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